molecular formula C13H21N5O B6794658 N,1-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]cyclohex-3-ene-1-carboxamide

N,1-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B6794658
M. Wt: 263.34 g/mol
InChI Key: DWXQPQOBBHDUSA-UHFFFAOYSA-N
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Description

N,1-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a tetrazole ring, a cyclohexene ring, and a carboxamide group

Properties

IUPAC Name

N,1-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-10(11-14-16-17-15-11)9-18(3)12(19)13(2)7-5-4-6-8-13/h4-5,10H,6-9H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXQPQOBBHDUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1(CCC=CC1)C)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of cyclohex-3-ene-1-carboxylic acid with N,N-dimethylpropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. The tetrazole ring is then introduced through a cycloaddition reaction involving an azide and a nitrile group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N,1-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as high-energy materials or advanced polymers.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can inhibit or modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another compound featuring a tetrazole ring, used in energetic materials.

    Cyclohex-3-ene-1-carboxamide derivatives: Compounds with similar cyclohexene and carboxamide structures, used in medicinal chemistry.

Uniqueness

N,1-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]cyclohex-3-ene-1-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties

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